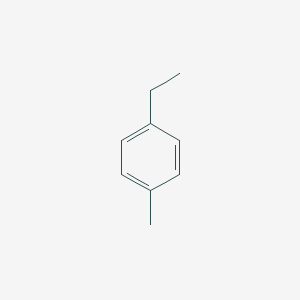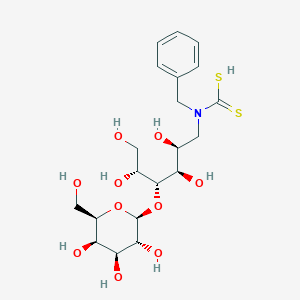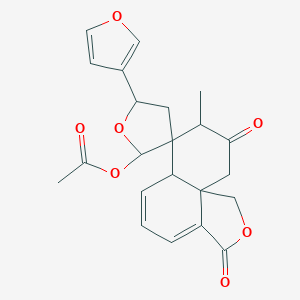
Tert-butyl Piperidine-4-carboxylate
Vue d'ensemble
Description
Tert-butyl Piperidine-4-carboxylate is a chemical compound with the molecular formula C10H19NO2 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Synthesis Analysis
This compound can be synthesized through various methods. One study synthesized tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate using 1 H NMR, 13 C NMR, MS, and FT-IR techniques . Another study demonstrated a simple, one-pot synthetic strategy to synthesize novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylate derivatives in high reaction yields and chemical purities .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques. The title compound was characterized using 1 H NMR, 13 C NMR, MS, and FT-IR techniques, and its single crystal was evaluated using X-ray diffraction (XRD) .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 185.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass and monoisotopic mass of the compound are 185.141578849 g/mol .
Applications De Recherche Scientifique
Synthèse de nouveaux composés organiques
Le tert-butyl Piperidine-4-carboxylate sert de brique utile dans la synthèse de plusieurs nouveaux composés organiques. Ces composés comprennent des amides, des sulfonamides, des bases de Mannich, des bases de Schiff, des thiazolidinones, des azétidinones et des imidazolinones, qui ont des applications potentielles en chimie médicinale et en développement de médicaments .
Liaison dans le développement des PROTAC
Ce composé est utilisé comme liaison semi-flexible dans le développement des PROTAC (PROteolysis TArgeting Chimeras). Les PROTAC sont une nouvelle classe de médicaments qui ciblent les protéines pour la dégradation et ont montré un potentiel dans le traitement de diverses maladies, y compris le cancer .
Recherche sur la tuberculose
Dans le contexte de la recherche sur la tuberculose, les composés apparentés au this compound ont été étudiés pour leur rôle dans la génération de force proton-motrice essentielle à la survie de Mycobacterium tuberculosis en conditions hypoxiques .
Brique de construction pharmaceutique
Il est également utilisé comme brique de construction pharmaceutique dans la synthèse de divers produits pharmaceutiques. Par exemple, il a été utilisé dans la synthèse des spirorifamycines contenant une structure cyclique de pipéridine et d'autres molécules complexes .
Intermédiaire dans les composés biologiquement actifs
Le this compound est un intermédiaire important dans la synthèse de composés biologiquement actifs tels que le crizotinib, qui est utilisé dans le traitement du cancer .
Précurseur de produits naturels
Le composé a été synthétisé comme précurseur de produits naturels biologiquement actifs comme l'Indiacen A et l'Indiacen B, qui ont des applications thérapeutiques potentielles .
Safety and Hazards
Tert-butyl Piperidine-4-carboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to wear personal protective equipment, avoid getting the compound in eyes, on skin, or on clothing, and to use only under a chemical fume hood .
Propriétés
IUPAC Name |
tert-butyl piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYBPBOHNIHCHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363766 | |
| Record name | Tert-butyl Piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138007-24-6 | |
| Record name | Tert-butyl Piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




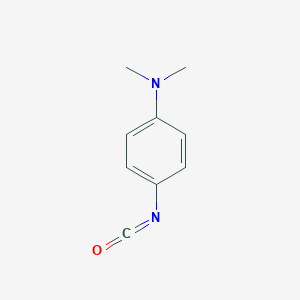


![1,2-Benzenediol, 3-bicyclo[2.2.1]hepta-2,5-dien-7-yl-(9CI)](/img/structure/B166462.png)
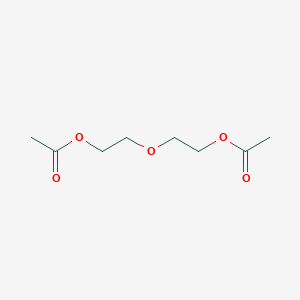

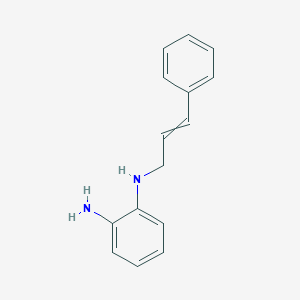
![4-[Bis(trimethylsilyl)methyl]pyridine](/img/structure/B166473.png)
